5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused to a pyridine ring, with chlorine and methyl groups attached at specific positions
Mechanism of Action
Target of Action
The primary targets of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapy.
Mode of Action
this compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction disrupts the normal signaling pathways within the cell, leading to changes in cell behavior, such as reduced proliferation or induced apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of key proteins in these pathways, this compound disrupts the normal functioning of the cell, leading to cell death . The affected pathways include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell signaling . These effects contribute to the compound’s anticancer activity.
Biochemical Analysis
Biochemical Properties
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK4 and CDK6, inhibiting their activity and thereby preventing the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, which is a critical control point for cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits proliferation. It affects cell signaling pathways, particularly the CDK4/6-Rb pathway, leading to changes in gene expression and cellular metabolism. For instance, in breast cancer cell lines, it has been shown to upregulate pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with CDK4 and CDK6. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb. The unphosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and leading to cell cycle arrest. Additionally, this compound has been shown to induce the expression of caspases, which are critical mediators of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells. There is also evidence of acquired resistance in some cell lines, which may be due to compensatory mechanisms that bypass CDK4/6 inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss, hematological changes, and organ toxicity have been observed. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and tumors, which may enhance its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with CDK4/6, while in the nucleus, it affects the activity of transcription factors and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the pyrimidine moiety. Common synthetic routes include:
Condensation Reactions: Reacting appropriate precursors such as 2-chloropyridine with formamide or urea derivatives under acidic or basic conditions.
Cyclization Reactions: Cyclization of intermediates like 5-chloro-1-methyl-2,4-diaminopyrimidine using cyclization agents such as acetic anhydride or phosphoryl chloride.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace chlorine or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halides under various conditions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Amides, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is employed in studies involving enzyme inhibition and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its derivatives are being investigated for their therapeutic properties in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.
Comparison with Similar Compounds
2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound shares structural similarities but has a different substitution pattern.
5-Acetyl-4-aminopyrimidines: These compounds are related but differ in the presence of acetyl and amino groups.
Uniqueness: 5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCVGWDSILTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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